tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
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Overview
Description
tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a tert-butyl group, a dimethylphenyl group, and a dioxaborolane moiety. It is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves multiple steps. One common method includes the reaction of 3,5-dimethyl-4-bromophenyl isocyanate with tert-butyl alcohol in the presence of a base to form the carbamate. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst to introduce the dioxaborolane group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: This reaction typically uses a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl halide as the coupling partner.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura reaction yields biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the development of new materials and catalysts .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of biologically active molecules. It serves as an intermediate in the production of pharmaceuticals, including potential anticancer and antiviral agents .
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as polymers and electronic components. Its unique structure allows for the development of materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive, allowing the compound to form new bonds with other molecules. This reactivity is exploited in cross-coupling reactions, where the compound acts as a nucleophile, attacking electrophilic centers on other molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the carbamate group.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar but with a benzoate group instead of a dimethylphenyl group.
Uniqueness
tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in various synthetic applications .
Properties
Molecular Formula |
C19H30BNO4 |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
tert-butyl N-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C19H30BNO4/c1-12-10-14(21-16(22)23-17(3,4)5)11-13(2)15(12)20-24-18(6,7)19(8,9)25-20/h10-11H,1-9H3,(H,21,22) |
InChI Key |
IPHVQNNKISHSAP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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